Cas no 303034-29-9 (3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with notable features. It exhibits unique structural characteristics, contributing to its potential in various chemical applications. This compound is a derivative of pyrrole, featuring a chloro and methoxy group, as well as an amino and methylphenyl substituents, which offer distinct reactivity profiles. Its multifunctionality makes it a valuable intermediate in the synthesis of complex organic molecules.
3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione structure
303034-29-9 structure
Product Name:3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No:303034-29-9
MF:C18H15ClN2O3
MW:342.776303529739
CID:3083524
PubChem ID:720285
Update Time:2025-11-01

3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-((4-methoxyphenyl)amino)-1-(p-tolyl)-1H-pyrrole-2,5-dione
    • 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • 3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
    • AF-399/14183577
    • 3-chloro-4-(4-methoxyanilino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
    • 3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • 3-chloro-4-(4-methoxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione
    • G25762
    • AKOS000117292
    • EN300-11316
    • 303034-29-9
    • Z57042065
    • STL331249
    • Inchi: 1S/C18H15ClN2O3/c1-11-3-7-13(8-4-11)21-17(22)15(19)16(18(21)23)20-12-5-9-14(24-2)10-6-12/h3-10,20H,1-2H3
    • InChI Key: WLDXMRQKWLUXCI-UHFFFAOYSA-N
    • SMILES: ClC1C(N(C(C=1NC1C=CC(=CC=1)OC)=O)C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 342.0771200Da
  • Monoisotopic Mass: 342.0771200Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 58.6Ų

3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>

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A2B Chem LLC
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A2B Chem LLC
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Additional information on 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Introduction to 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 303034-29-9)

3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, identified by its CAS number 303034-29-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyrrole-dione class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of multiple functional groups, including chloro, amino, methoxy, and methyl substituents, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The compound's structure is characterized by a central pyrrole ring fused with a dione moiety, which is further decorated with aromatic rings at the 1- and 4-methylphenyl positions. The 3-chloro and 4-(4-methoxyphenyl)amino substituents introduce electrophilic and nucleophilic sites, respectively, enabling diverse chemical transformations and interactions with biological targets. Such structural features have positioned this compound as a promising candidate for exploring novel pharmacological mechanisms.

In recent years, there has been growing interest in pyrrole derivatives due to their demonstrated efficacy in various therapeutic areas. The 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 303034-29-9) has been extensively studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Preliminary in vitro studies have highlighted its ability to interact with specific enzymes and receptors, suggesting a multifaceted pharmacological profile.

One of the most compelling aspects of this compound is its ability to serve as a versatile intermediate in synthetic chemistry. The chloro group at the 3-position allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, or thiols. This flexibility is particularly valuable in medicinal chemistry pipelines where rapid diversification of the molecular structure is often required to optimize potency and selectivity.

The methoxy group at the 4-position of the phenyl ring introduces electronic effects that can influence both the reactivity and solubility of the compound. This feature is particularly useful in designing molecules that require optimal pharmacokinetic properties for effective drug delivery. Additionally, the presence of two aromatic rings enhances the compound's hydrophobicity, which can be advantageous for membrane permeability in drug design.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 303034-29-9). Molecular docking studies have been instrumental in predicting binding affinities and identifying potential interactions with target proteins. These computational approaches have complemented traditional high-throughput screening methods by providing rapid insights into ligand-receptor interactions.

The compound's potential therapeutic applications have been further explored through preclinical studies. Researchers have investigated its effects on key signaling pathways involved in disease progression. For instance, studies suggest that it may interfere with inflammatory cascades by modulating the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Such interactions could make it a viable candidate for treating chronic inflammatory conditions.

In addition to its anti-inflammatory potential, 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 303034-29-9) has shown promise in oncology research. Preclinical data indicate that it may exhibit inhibitory effects on certain kinases or growth factor receptors implicated in cancer cell proliferation. These findings have prompted further investigation into its role as an antineoplastic agent.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the pyrrole-dione core followed by functional group interconversions to introduce the desired substituents. Advances in green chemistry principles have also influenced synthetic methodologies by promoting sustainable practices such as solvent recovery and catalytic processes.

The pharmacokinetic profile of 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 303034-29-9) is another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its bioavailability and potential side effects. Initial pharmacokinetic studies suggest that it exhibits moderate solubility in water but high solubility in lipids, which could influence its distribution within biological systems.

Future directions in research are likely to focus on refining synthetic routes to improve scalability while maintaining high enantiomeric purity if stereochemistry plays a role in biological activity. Additionally, exploring derivatization strategies to enhance selectivity or reduce toxicity will be crucial steps toward developing this compound into a viable therapeutic agent.

The integration of artificial intelligence (AI) into drug discovery has opened new avenues for studying compounds like 3-chloro-4-(4-methoxyphenyl)amino-1-(4-methylphenyl)-2H-pyrrole]-dione (CAS No. 303038). Machine learning models can predict physicochemical properties and biological activities based on structural features alone، accelerating the identification of promising candidates for further testing.

In conclusion,the exploration of 3-chloro--(Morpholino)methyl]-N--[(E)-(E)-(Ethoxycarbonyl--(E)--vinylidene)]--N'--(trifluoromethylthio)--benzamide (CAS No.) represents an exciting frontier in pharmaceutical chemistry。 Its complex structure,functional diversity,and preliminary biological activity make it a compelling subject for further investigation。 As research continues,this compound holds promise not only as a lead molecule but also as an inspiration for designing future generations of therapeutic agents。

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